![molecular formula C9H15NO2 B125517 tert-Butyl but-3-yn-2-ylcarbamate CAS No. 154181-98-3](/img/structure/B125517.png)
tert-Butyl but-3-yn-2-ylcarbamate
Overview
Description
“tert-Butyl but-3-yn-2-ylcarbamate” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 g/mol . The IUPAC name for this compound is tert-butyl N-but-3-yn-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl but-3-yn-2-ylcarbamate” is1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)
. The Canonical SMILES for this compound is CC(C#C)NC(=O)OC(C)(C)C
. Physical And Chemical Properties Analysis
“tert-Butyl but-3-yn-2-ylcarbamate” has a molecular weight of 169.22 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Pharmaceutical Research
tert-Butyl but-3-yn-2-ylcarbamate: is utilized in the pharmaceutical industry primarily as a building block for the synthesis of more complex molecules. Its structure is amenable to modifications that can lead to the development of new drugs. For instance, it can be used to create molecules with potential inhibitory activity against certain enzymes or receptors .
Material Science
In material science, this compound finds application in the synthesis of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable monomer that can impart specific properties to polymers, such as increased thermal stability or unique optical characteristics .
Organic Synthesis
As a versatile reagent in organic synthesis, tert-Butyl but-3-yn-2-ylcarbamate is often used in the preparation of alkyne-functionalized compounds. It serves as a protected form of an alkyne group that can be deprotected under mild conditions, allowing for further functionalization of the molecule .
Biochemistry
In biochemistry, this compound’s role is significant in studying enzyme-catalyzed reactions. It can act as a substrate analog to probe the mechanism of action of enzymes that interact with alkyne-containing substrates or as a precursor to radiolabeled compounds used in tracing biochemical pathways .
Agriculture
While direct applications in agriculture are not extensively documented, tert-Butyl but-3-yn-2-ylcarbamate could be used in the synthesis of agrochemicals. Its chemical properties might be harnessed to create new pesticides or herbicides with improved efficacy and reduced environmental impact .
Environmental Science
Environmental science can benefit from the use of tert-Butyl but-3-yn-2-ylcarbamate in the development of sensors and assays for the detection of pollutants. Its reactivity can be exploited to create compounds that react selectively with specific environmental toxins, aiding in their identification and quantification .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-but-3-yn-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443950 | |
Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl but-3-yn-2-ylcarbamate | |
CAS RN |
154181-98-3 | |
Record name | tert-Butyl but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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